molecular formula C7H2BrF4NO3 B14055935 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14055935
M. Wt: 303.99 g/mol
InChI Key: IDRAYKPUSKTOQQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and controlled temperature environments .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include lithium diisopropylamide (LIDA) for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions. Major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C7H2BrF4NO3

Molecular Weight

303.99 g/mol

IUPAC Name

2-bromo-1-fluoro-5-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrF4NO3/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H

InChI Key

IDRAYKPUSKTOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)F)[N+](=O)[O-]

Origin of Product

United States

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